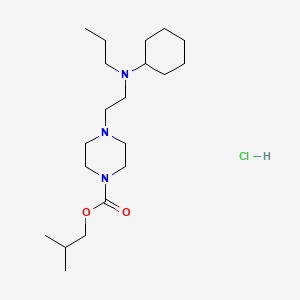
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride is a complex organic compound with a piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the carboxylic acid group and subsequent esterification. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxycarbonylpiperazine: Similar in structure but with an ethoxy group instead of the isobutyl ester.
Piperazine-1-carboxylic acid ethyl ester: Another ester derivative of piperazine with different substituents.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride is unique due to its specific substituents, which may confer distinct chemical and biological properties
Properties
CAS No. |
24269-80-5 |
|---|---|
Molecular Formula |
C20H40ClN3O2 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
2-methylpropyl 4-[2-[cyclohexyl(propyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H39N3O2.ClH/c1-4-10-22(19-8-6-5-7-9-19)14-11-21-12-15-23(16-13-21)20(24)25-17-18(2)3;/h18-19H,4-17H2,1-3H3;1H |
InChI Key |
SEDJFOGDKKTUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCN1CCN(CC1)C(=O)OCC(C)C)C2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



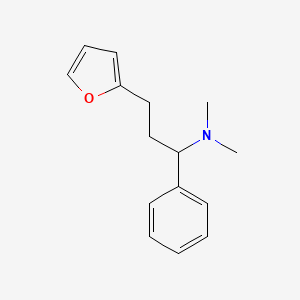
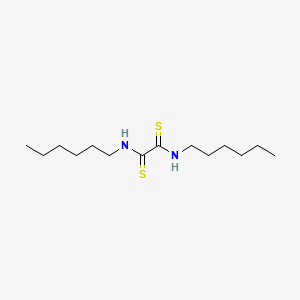

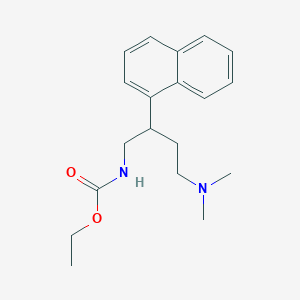
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
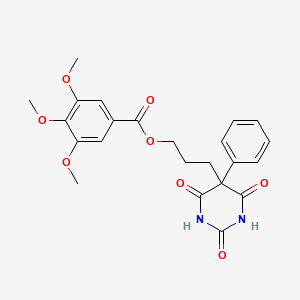
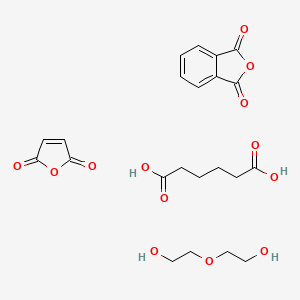

![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)

![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)

